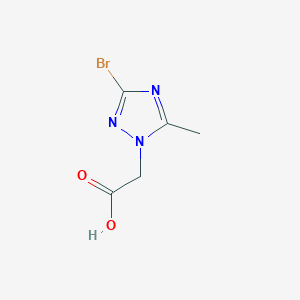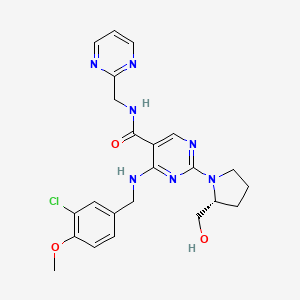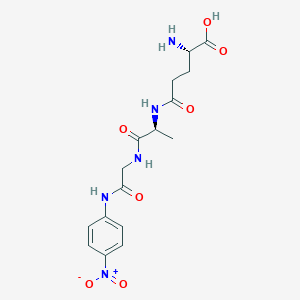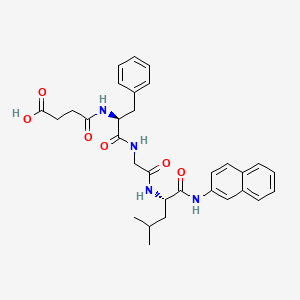
(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
Vue d'ensemble
Description
“(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1674389-95-7. It has a molecular weight of 220.03 and its IUPAC name is 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11). This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids. These derivatives have shown promise in treating cancer cells, microbes, and different types of disorders .
Pharmaceutical Synthesis
The unique structure of (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid lends itself to the synthesis of pharmaceutical compounds. Its reactivity can be harnessed to create biologically active molecules that may serve as therapeutic agents, particularly in the development of new medications .
Herbicide Development
The reactivity of this compound also makes it suitable for use in the development of herbicides. Its ability to interact with various biological pathways can be exploited to create effective herbicidal formulations .
Dye and Colorant Production
Due to its structural properties, (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can be used in the synthesis of dyes and colorants. Its potential to form stable, colorful compounds can be valuable in industrial applications .
Polymer Additives
This compound can act as a precursor for polymer additives. Its incorporation into polymers can enhance the properties of the material, such as durability, flexibility, and resistance to degradation .
Catalysis in Organic Synthesis
The triazole ring of the compound is known for its ability to participate in catalysis. It can facilitate the synthesis of esters and other organic compounds, making it a valuable catalyst in organic synthesis processes .
Photochromic Material Development
The structural versatility of (3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid allows for its use in the development of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and display technologies .
Drug Discovery and Chemical Biology
Lastly, the compound’s triazole core is instrumental in drug discovery and chemical biology. It can be used to create novel drug candidates and explore biological pathways, contributing to advancements in medicinal chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADHFZHQDNJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)









